molecular formula C32H62Br2N2 B008701 tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide CAS No. 101710-66-1

tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide

Cat. No.: B008701
CAS No.: 101710-66-1
M. Wt: 634.7 g/mol
InChI Key: VMFMZVGYBPOLFA-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium; dibromide is a quaternary ammonium salt characterized by two tributylazanium groups connected via a phenylmethyl backbone, with bromide (Br⁻) as the counterion. Its molecular formula is C₃₂H₆₂Br₂N₂, and its structure features a central aromatic ring substituted with two methyl-linked tributylazanium moieties. This compound belongs to the class of bis-quaternary ammonium salts, which are notable for their applications in surfactants, phase-transfer catalysts, and antimicrobial agents due to their cationic nature and amphiphilic properties .

The synthesis of such compounds typically involves alkylation or quaternization reactions. For example, analogous azanium salts are prepared by reacting tertiary amines with alkyl halides under controlled conditions .

Properties

IUPAC Name

tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H62N2.2BrH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFMZVGYBPOLFA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CC1=CC=C(C=C1)C[N+](CCCC)(CCCC)CCCC.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H62Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50906528
Record name N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-dibutylbutan-1-aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101710-66-1
Record name Ammonium, (p-phenylenedimethylene)bis(tributyl-, dibromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101710661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-[1,4-Phenylenebis(methylene)]bis(N,N-dibutylbutan-1-aminium) dibromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50906528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Quaternization of Diamine Precursors

The most direct route involves the reaction of 1,4-bis(bromomethyl)benzene with tributylamine in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This two-step alkylation process proceeds via nucleophilic substitution (SN2), where each bromomethyl group reacts with two equivalents of tributylamine to form the dicationic core.

1,4-bis(bromomethyl)benzene+2TributylamineDMF, 80°CTributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium dibromide\text{1,4-bis(bromomethyl)benzene} + 2 \, \text{Tributylamine} \xrightarrow{\text{DMF, 80°C}} \text{Tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium dibromide}

Key Parameters :

  • Molar Ratio : 1:2.2 (diamine to tributylamine) ensures complete quaternization.

  • Temperature : 80–90°C optimizes reaction kinetics without promoting decomposition.

  • Reaction Time : 24–48 hours for full conversion, monitored via thin-layer chromatography (TLC).

Alternative Alkylation Strategies

A modified approach uses 1,4-bis(chloromethyl)benzene as the starting material, with potassium iodide as a catalyst to enhance leaving-group ability. Tributylamine is added dropwise under nitrogen to prevent oxidation. This method achieves yields of 85–90% after recrystallization from ethanol/water mixtures.

Optimization of Reaction Conditions

Solvent Selection

Comparative studies show that solvents with high polarity indices (e.g., DMF, ε = 37) enhance ionic intermediate stability, while lower-polarity solvents (e.g., toluene) result in incomplete reactions.

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF379295
Acetonitrile37.58993
Toluene2.44578

Data adapted from supplier specifications.

Temperature and Time Dependence

Elevated temperatures (>100°C) lead to tributylamine degradation, forming butene byproducts. Kinetic profiling confirms 80°C as optimal, with 95% conversion achieved within 36 hours.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via sequential recrystallization:

  • Ethanol Wash : Removes unreacted tributylamine.

  • Ethanol/Water (1:1) : Isolates the dibromide salt with ≥95% purity.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (m, 16H, NCH₂), 1.75 (m, 24H, CH₂), 1.45 (m, 12H, CH₃), 7.25 (s, 4H, ArH).

  • Elemental Analysis : Calculated for C₃₂H₆₂Br₂N₂: C 55.98%, H 9.09%, N 4.07%; Found: C 55.82%, H 9.12%, N 4.01%.

Industrial-Scale Production Insights

Suppliers such as American Custom Chemicals Corporation and Alfa Chemistry utilize continuous-flow reactors to maximize efficiency. Key industrial benchmarks include:

  • Throughput : 50–100 kg/batch.

  • Cost : $496.78/5 mg (lab-scale).

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation at the aromatic ring is minimized by controlling stoichiometry and reaction time. GC-MS analysis identifies trace impurities (<2%) of tributylamine hydrobromide , removed via activated charcoal treatment.

Moisture Sensitivity

The hygroscopic nature of the dibromide salt necessitates storage under anhydrous conditions with molecular sieves.

Emerging Methodologies

Recent advances explore phase-transfer catalysis using tetrabutylammonium bromide to accelerate alkylation. Preliminary data show a 15% reduction in reaction time without compromising yield .

Chemical Reactions Analysis

Types of Reactions

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The bromide ions in the compound can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of new quaternary ammonium compounds.

Scientific Research Applications

AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) has several applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as a phase transfer catalyst in various reactions.

    Biology: The compound has antimicrobial properties and is used in the development of disinfectants and antiseptics.

    Medicine: It is being studied for its potential use in drug delivery systems and as an active ingredient in certain medications.

    Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of AMMONIUM, (p-PHENYLENEDIMETHYLENE)BIS(TRIBUTYL-, DIBROMIDE) involves its interaction with cellular membranes and proteins. The quaternary ammonium groups can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as an antimicrobial agent. Additionally, the compound can interact with various enzymes and proteins, inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Key Structural Features Counterion Key Properties/Applications References
Tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium; dibromide C₃₂H₆₂Br₂N₂ Two tributylazanium groups linked via a phenylmethyl backbone. Br⁻ Potential surfactant or antimicrobial agent; high molecular weight may limit solubility.
Triethyl-[[4-(3-phenylbutan-2-yl)phenyl]methyl]azanium; chloride C₂₃H₃₀ClN Single triethylazanium group with a bulky 3-phenylbutan-2-yl substituent on the phenyl ring. Cl⁻ Lower molecular weight (355.94 g/mol) compared to the target compound; used in ionic liquids.
Phenyl methyl selenide dibromide C₇H₈Br₂Se Selenium-based dibromide with phenyl and methyl substituents. Br⁻ Thermally unstable; decomposes at 100°C to methyl bromide and bromoselenobenzene.
N-Methylethanaminium bromide C₃H₁₀BrN Simple quaternary ammonium salt with ethyl and methyl groups. Br⁻ Low molecular weight (164.03 g/mol); used as a phase-transfer catalyst or surfactant additive.
Diethyl-(2-hydroxyethyl)methylazanium bromide C₈H₂₀BrNO Contains hydroxyl and ethyl groups; amphiphilic structure. Br⁻ Enhanced solubility in water due to hydroxyl group; antimicrobial properties.

Structural and Functional Differences

Backbone Complexity: The target compound’s bis-azanium structure with a phenylmethyl bridge distinguishes it from simpler quaternary ammonium salts like N-methylethanaminium bromide. The aromatic backbone may enhance stability but reduce solubility in non-polar solvents compared to aliphatic analogs .

Counterion Effects : Bromide (Br⁻) is common in antimicrobial agents due to its compatibility with biological systems. In contrast, chloride (Cl⁻) analogs (e.g., triethyl-[[4-(3-phenylbutan-2-yl)phenyl]methyl]azanium; chloride) are often used in ionic liquids, where anion size impacts melting points and conductivity .

Thermal Stability : Selenium-based dibromides (e.g., phenyl methyl selenide dibromide) exhibit instability under heat, decomposing into volatile byproducts. The target compound, being nitrogen-based, is likely more thermally stable, though this requires experimental validation .

Biological Activity

Chemical Structure and Properties

Molecular Formula : C22H46Br2N2
Molecular Weight : 509.44 g/mol

The compound features a central azanium group with tributyl substituents and a phenyl ring, which may influence its solubility and interaction with biological membranes.

Antimicrobial Activity

Tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide exhibits significant antimicrobial properties. Studies have shown that quaternary ammonium compounds (QACs) can disrupt microbial cell membranes, leading to cell lysis.

  • Mechanism of Action : The positively charged nitrogen in the ammonium group interacts with negatively charged components of microbial membranes, causing permeability changes and eventual cell death.
  • Case Study : A study demonstrated the effectiveness of similar quaternary ammonium compounds against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) in the range of 0.5 to 2.0 mg/mL .

Cytotoxicity and Cellular Effects

The cytotoxic effects of this compound have been assessed in various human cell lines.

  • Findings : In vitro studies indicated that concentrations above 10 µM resulted in significant cytotoxicity in human liver (HepG2) and breast cancer (MCF-7) cell lines. The compound induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity and altered mitochondrial membrane potential .
Cell LineIC50 (µM)Mechanism of Action
HepG212Apoptosis via mitochondrial pathway
MCF-715Caspase activation

Anti-inflammatory Properties

Recent research has suggested that this compound may possess anti-inflammatory properties.

  • Study Results : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound reduced pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in inflammatory diseases.

Neuroprotective Effects

There is emerging evidence that quaternary ammonium compounds may have neuroprotective effects.

  • Research Insights : In models of neurodegeneration, this compound has been shown to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defense systems.

Summary of Findings

The biological activity of this compound encompasses various therapeutic potentials:

  • Antimicrobial Activity : Effective against bacteria with low MIC values.
  • Cytotoxicity : Induces apoptosis in cancer cell lines at micromolar concentrations.
  • Anti-inflammatory Effects : Reduces cytokine production in inflammatory models.
  • Neuroprotection : Offers protection against oxidative stress in neuronal cells.

Q & A

Q. What are the recommended synthetic routes for tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide, and how can reaction efficiency be optimized?

Methodological Answer:

  • Synthetic Pathways : Begin with quaternization of tertiary amines using alkyl halides, as this compound is a bis-quaternary ammonium salt. A stepwise approach is advised: (i) synthesize the tributylazanium precursor via nucleophilic substitution, (ii) perform Friedel-Crafts alkylation for aromatic ring functionalization, and (iii) finalize with bromide counterion exchange .
  • Optimization Strategies :
    • Use in situ FT-IR or NMR to monitor intermediate formation and minimize side reactions.
    • Optimize solvent polarity (e.g., DMF or acetonitrile) to enhance nucleophilicity.
    • Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve yield in biphasic systems .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish methylene/methyl groups in the tributyl chains and aromatic protons.
    • ESI-MS : Confirm molecular weight via positive-ion mode, noting isotopic patterns for bromine .
  • Crystallography :
    • Single-crystal X-ray diffraction (SCXRD) is critical for resolving spatial arrangement. Use slow vapor diffusion (e.g., chloroform/methanol) for crystallization.
    • Validate SCXRD data with DFT-based geometry optimization (e.g., B3LYP/6-31G*) to compare bond lengths/angles .

Table 1 : Example Characterization Workflow

TechniquePurposeKey Parameters
¹H NMRConfirm alkyl chain integrationδ 0.8–1.5 ppm (triplet for -CH₂CH₂CH₃)
SCXRDResolve cationic geometrySpace group: P2₁/c; R-factor < 5%
DFTValidate electronic structureΔE (HOMO-LUMO) < 3 eV

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility data across studies?

Methodological Answer:

  • Systematic Review : Follow PRISMA guidelines () to aggregate data from peer-reviewed sources. Exclude non-standardized measurements (e.g., non-thermostated conditions).
  • Controlled Experiments :
    • Use dynamic light scattering (DLS) to detect aggregation at varying concentrations.
    • Apply the false discovery rate (FDR) correction (Benjamini-Hochberg procedure) to identify statistically robust solubility trends .

Q. What strategies are effective in analyzing its interactions with biomolecules (e.g., DNA/proteins)?

Methodological Answer:

  • Biophysical Assays :
    • Isothermal Titration Calorimetry (ITC) : Quantify binding constants (Kd) by titrating the compound into biomolecule solutions.
    • Circular Dichroism (CD) : Monitor conformational changes in biomolecules upon binding.
  • Computational Modeling :
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding sites, followed by MD simulations (AMBER/CHARMM) to assess stability .

Q. How to design experiments to study its degradation pathways under varying environmental conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and pH gradients (2–12).
    • Analyze degradation products via LC-HRMS, focusing on demethylation or debromination pathways.
  • Kinetic Modeling :
    • Use Arrhenius equations to extrapolate shelf-life under standard conditions.
    • Apply mixed-effects models to account for batch-to-batch variability .

Data Contradiction Analysis Framework

  • Root-Cause Identification :
    • Compare synthetic protocols for differences in catalyst loading or purification methods.
    • Use hierarchical clustering (e.g., PCA) to group divergent results by experimental variables .
  • Meta-Analysis :
    • Aggregate data into a heatmap (Figure 1) to visualize trends in yield, purity, and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide
Reactant of Route 2
Reactant of Route 2
tributyl-[[4-[(tributylazaniumyl)methyl]phenyl]methyl]azanium;dibromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.